Physicochemical Properties and Catalytic Applications of (R)-1,1'-Binaphthyl-2,2'-Disulfonamide
Physicochemical Properties and Catalytic Applications of (R)-1,1'-Binaphthyl-2,2'-Disulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis & Physical Organic Chemistry
Introduction: The Structural Duality of Binaphthyl Disulfonamides
In the realm of asymmetric organocatalysis, the design of highly acidic, sterically demanding Brønsted acids has revolutionized the synthesis of chiral therapeutics. At the forefront of this field is (R)-1,1'-binaphthyl-2,2'-disulfonamide and its cyclized derivative, the chiral disulfonimide (DSI) .
While commercial catalogs and literature often use the term "disulfonamide" interchangeably[1], a critical structural and functional distinction must be made:
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The Open-Chain Disulfonamide: Possesses two primary sulfonamide groups (–SO₂NH₂) at the 2,2' positions of the binaphthyl core[2]. It serves primarily as a synthetic intermediate and a multi-point hydrogen bond donor.
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The Cyclic Disulfonimide (DSI): Formed by the condensation of the two sulfonyl groups with a single nitrogen atom. This creates a highly acidic, confined chiral microenvironment that acts as a powerful Brønsted acid catalyst[3].
This whitepaper dissects the physicochemical properties of these compounds, their synthetic assembly, and the mechanistic causality behind their success in Asymmetric Counteranion-Directed Catalysis (ACDC), as pioneered by [4].
Physicochemical Profile and Quantitative Data
The efficacy of binaphthyl-derived catalysts stems from their axial chirality (atropisomerism) . The steric bulk of the naphthyl rings prevents rotation around the C1–C1' bond, locking the molecule into a rigid C₂-symmetric conformation.
The parent acid, 1,1′-binaphthalene-2,2′-disulfonic acid (BINSA), is exceptionally acidic, with a calculated pKₐ of −9.06 in DMSO[5]. When converted to the cyclic disulfonimide, the electron-withdrawing nature of the two sulfonyl groups renders the central N–H proton highly acidic (pKₐ ~ 1.3 in polar aprotic solvents), making it a stronger acid than traditional phosphoric acid catalysts[6].
Table 1: Comparative Physicochemical Properties
| Property | (R)-1,1'-Binaphthyl-2,2'-Disulfonamide | (R)-Chiral Disulfonimide (DSI) |
| Structural Classification | Open-chain diamide | Cyclic imide |
| Chemical Formula | C₂₀H₁₆N₂O₄S₂[7] | C₂₀H₁₃NO₄S₂[8] |
| Molecular Weight | 412.48 g/mol [7] | 395.45 g/mol [8] |
| Hydrogen Bond Donors | 4 (Two –NH₂ groups) | 1 (One highly acidic –NH group) |
| Acidity (pKₐ) | ~ 10 (Typical primary sulfonamide) | ~ 1.3 (Strong Brønsted acid) |
| Primary Utility | Precursor, chiral ligand[6] | Asymmetric organocatalyst (ACDC)[3] |
Synthetic Logic and Molecular Assembly
The synthesis of the active DSI catalyst requires the precise functionalization of the binaphthyl core without compromising its optical purity. The process begins with commercially available (R)-BINOL.
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Step 1: Core Functionalization. (R)-BINOL undergoes O-thiocarbamoylation followed by a microwave-assisted Newman–Kwart rearrangement to yield the dithiol. Subsequent oxidation generates (R)-BINSA[9].
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Step 2: Activation. (R)-BINSA is refluxed with thionyl chloride (SOCl₂) to produce the highly reactive disulfonyl chloride[10].
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Step 3: Amination & Cyclization. Treatment with aqueous ammonia yields the open-chain disulfonamide. Heating this intermediate, or reacting the disulfonyl chloride directly with gaseous ammonia under controlled conditions, forces the condensation into the active cyclic disulfonimide[11].
Synthetic pathway from (R)-BINOL to the active cyclic disulfonimide catalyst.
Mechanistic Paradigm: Asymmetric Counteranion-Directed Catalysis (ACDC)
The cyclic disulfonimide operates via ACDC. When the DSI catalyst protonates a substrate, it generates a reactive cation and a chiral disulfonimide anion. Because the environment is highly non-polar, these ions do not dissociate; they form a tight chiral ion pair . The bulky binaphthyl walls of the anion physically block one enantioface of the cationic intermediate, forcing incoming nucleophiles to attack from the unhindered side[12].
Case Study: Asymmetric Mannich Reaction
To synthesize biologically valuable β³-amino esters, utilized the DSI catalyst to couple silyl ketene acetals with N-Boc-amino sulfones[3].
Causality in Reaction Design:
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Precursor Choice: Aliphatic N-Boc imines are highly unstable. By using stable N-Boc-amino sulfones, the DSI catalyst can protonate the sulfone, triggering the in situ elimination of aryl sulfinic acid[13]. This generates the reactive iminium species precisely when the nucleophile is ready, preventing degradation.
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Solvent Choice: Toluene is strictly used. A polar solvent would solvate the ions, causing the chiral counteranion to drift away from the iminium, resulting in a racemic mixture. Toluene enforces the tight ion pair necessary for high enantioselectivity (up to 95:5 er)[13].
Catalytic cycle demonstrating Asymmetric Counteranion-Directed Catalysis (ACDC).
Validated Experimental Protocol: Asymmetric Mannich Reaction
The following methodology details the synthesis of β³-amino esters using the DSI catalyst, optimized for self-validation and high stereofidelity[11].
Materials Required:
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N-Boc-amino sulfone (0.1 mmol)
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Silyl ketene acetal (0.15 mmol, 1.5 equiv.)
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(R)-Chiral Disulfonimide Catalyst (2 mol%)
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Anhydrous Toluene (1.0 mL)
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10% Trifluoroacetic acid (TFA) in CH₂Cl₂ (Quenching agent)
Step-by-Step Workflow:
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System Preparation: Flame-dry a 2 mL septum-capped reaction vial equipped with a magnetic stir bar. Purge the vial with argon for 5 minutes to ensure a moisture-free environment. Rationale: Moisture will prematurely hydrolyze the silyl ketene acetal.
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Reagent Loading: Charge the vial with the N-Boc-amino sulfone (0.1 mmol) and the (R)-DSI catalyst (2.8 mg, 2 mol%). Add 1.0 mL of anhydrous toluene.
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Thermal Equilibration: Submerge the vial in a cryocooler set to –30 °C (or 8–10 °C depending on the electronic nature of the substrate). Allow 10 minutes for thermal equilibration. Rationale: Lower temperatures maximize the steric differentiation by the catalyst, enhancing the enantiomeric ratio (er).
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Nucleophile Addition: Using a gas-tight Hamilton syringe, add the silyl ketene acetal (0.15 mmol) dropwise over 2 minutes.
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Reaction Monitoring: Stir the mixture for 24 to 72 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The in situ generation of the imine and subsequent consumption should be visually accompanied by a subtle color shift.
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Controlled Quench: Once the starting material is consumed, quench the reaction at the reaction temperature by adding 0.3 mL of 10% TFA in CH₂Cl₂. Rationale: The acid quench ensures complete protodesilylation of the intermediate silyl ether, preventing the formation of side products during workup.
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Workup & Isolation: Dilute the mixture with 20 mL of CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the enantioenriched β³-amino ester.
References
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Wang, Q., Leutzsch, M., van Gemmeren, M., & List, B. (2013). Disulfonimide-Catalyzed Asymmetric Synthesis of β³-Amino Esters Directly from N-Boc-Amino Sulfones. Journal of the American Chemical Society, 135(41), 15334–15337.[Link]
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Hatano, M., & Ishihara, K. (2014). Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. Asian Journal of Organic Chemistry, 3(4), 352-365.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71721501, (R)-1,1'-binaphthyl-2,2'-disulfonamide.[Link]
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European Research Council. (2021). ERC grantee Benjamin List wins 2021 Nobel Prize in Chemistry.[Link]
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